molecular formula C14H18N2O6 B8718795 Boc-4-nitro-L-phenylalanine

Boc-4-nitro-L-phenylalanine

Katalognummer: B8718795
Molekulargewicht: 310.30 g/mol
InChI-Schlüssel: YWMPBLACXWNJLS-CABZTGNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-4-nitro-L-phenylalanine is a synthetic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a nitrophenyl group, and an alanine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-nitro-L-phenylalanine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alcohol with a carbonyl compound under acidic conditions to form the ethoxycarbonyl group.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Alanine: The final step involves coupling the ethoxycarbonyl and nitrophenyl intermediates with (S)-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-4-nitro-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted ethoxycarbonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Boc-4-nitro-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Boc-4-nitro-L-phenylalanine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxycarbonyl group may facilitate the compound’s binding to proteins or other macromolecules, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[1(S)-ethoxycarbonyl-2-(4-aminophenyl)ethyl]-(S)-alanine: Similar structure but with an amino group instead of a nitro group.

    N-[1(S)-ethoxycarbonyl-2-(4-methylphenyl)ethyl]-(S)-alanine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Boc-4-nitro-L-phenylalanine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C14H18N2O6

Molekulargewicht

310.30 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]propanoic acid

InChI

InChI=1S/C14H18N2O6/c1-3-22-14(19)12(15-9(2)13(17)18)8-10-4-6-11(7-5-10)16(20)21/h4-7,9,12,15H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1

InChI-Schlüssel

YWMPBLACXWNJLS-CABZTGNLSA-N

Isomerische SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N[C@@H](C)C(=O)O

Kanonische SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.